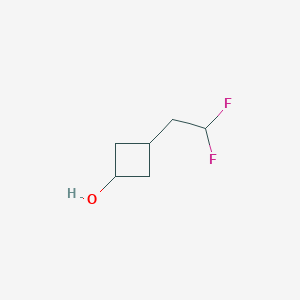

3-(2,2-Difluoroethyl)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10F2O |

|---|---|

Molecular Weight |

136.14 g/mol |

IUPAC Name |

3-(2,2-difluoroethyl)cyclobutan-1-ol |

InChI |

InChI=1S/C6H10F2O/c7-6(8)3-4-1-5(9)2-4/h4-6,9H,1-3H2 |

InChI Key |

GGBBBDCCAQZLTI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1O)CC(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 3-(2,2-Difluoroethyl)cyclobutan-1-ol

An In-depth Technical Guide to the Chemical Structure and Properties of 3-(2,2-Difluoroethyl)cyclobutan-1-ol

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The difluoroethyl motif, in particular, is of growing interest as a bioisostere for hydroxyl and thiol groups, offering a unique combination of lipophilicity and hydrogen bond donating capabilities.[1][2] This guide provides a comprehensive technical overview of this compound, a novel building block that combines the conformational rigidity of a cyclobutane ring with the influential difluoroethyl substituent. While specific literature on this exact molecule is not yet available, this document will leverage established principles of organofluorine chemistry and data from analogous structures to provide a robust profile for researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemistry

This compound possesses a molecular formula of C6H10F2O and a monoisotopic mass of 136.06998 Da.[3] The structure features a four-membered carbocyclic ring, which imparts a degree of conformational rigidity, a valuable trait in designing molecules with specific spatial arrangements for optimal target engagement.[4]

The molecule contains two stereocenters at the C1 and C3 positions of the cyclobutane ring, leading to the possibility of cis and trans diastereomers. The puckered nature of the cyclobutane ring further influences the spatial orientation of the hydroxyl and difluoroethyl groups. In substituted cyclobutanes, substituents can occupy either axial or pseudo-axial/equatorial positions, which can significantly impact the molecule's overall shape and biological activity.[5]

Physicochemical Properties

The introduction of the difluoroethyl group is expected to have a profound impact on the molecule's properties compared to its non-fluorinated or monofluorinated analogs.

| Property | Predicted Value/Comment | Source |

| Molecular Formula | C6H10F2O | [3] |

| Monoisotopic Mass | 136.06998 Da | [3] |

| XlogP (predicted) | 1.6 | [3] |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | |

| Hydrogen Bond Acceptor Count | 3 (one from the hydroxyl oxygen and two from the fluorine atoms) | |

| Acidity (pKa of alcohol) | Expected to be lower (more acidic) than non-fluorinated cyclobutanol due to the electron-withdrawing nature of the difluoroethyl group. For comparison, the pKa of 2,2,2-trifluoroethanol is 12.4, significantly lower than ethanol's ~16. | [6] |

The predicted XlogP of 1.6 suggests a moderate level of lipophilicity.[3] It is well-documented that the replacement of a hydrogen or a methyl group with a trifluoromethyl or difluoromethyl group can lead to an increase in lipophilicity.[5] This property is critical in drug design for influencing membrane permeability and metabolic stability.

Synthesis and Experimental Protocols

While a specific synthesis for this compound has not been published, a logical and feasible synthetic route can be proposed based on established methodologies for the synthesis of functionalized cyclobutanes and the introduction of difluoroethyl moieties. A plausible approach involves the reduction of the corresponding ketone, 3-(2,2-difluoroethyl)cyclobutan-1-one.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(2,2-Difluoroethyl)cyclobutan-1-one (Precursor)

The synthesis of the precursor ketone could be achieved through various established methods for the alkylation of cyclobutanones. One such method involves the formation of an enamine or a similar reactive intermediate from cyclobutanone, followed by alkylation with a suitable 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl iodide or triflate).[7]

Step 2: Reduction of 3-(2,2-Difluoroethyl)cyclobutan-1-one to this compound

-

Reaction Setup: To a solution of 3-(2,2-difluoroethyl)cyclobutan-1-one (1.0 eq) in methanol or ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH4) (1.1 eq) portion-wise. The choice of a mild reducing agent like NaBH4 is crucial to selectively reduce the ketone without affecting the difluoroethyl group.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Analysis

The structural elucidation of this compound would rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected NMR Data

The NMR spectra of fluorinated cyclobutanes are often complex due to the conformational puckering of the ring and through-space and through-bond couplings between protons and fluorine atoms.[8][9]

-

¹H NMR:

-

The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, with its chemical shift influenced by the solvent and concentration.

-

The protons of the difluoroethyl group (-CH2-CHF2) will exhibit complex splitting patterns due to geminal H-F and vicinal H-H and H-F couplings. The -CHF2 proton is expected to be a triplet of doublets.

-

The cyclobutane ring protons will show complex multiplets due to restricted rotation and diastereotopicity.

-

-

¹³C NMR:

-

The carbon attached to the hydroxyl group (C-OH) will appear in the typical range for secondary alcohols.

-

The carbons of the difluoroethyl group will show characteristic splitting due to C-F coupling. The CHF2 carbon will appear as a triplet, and the CH2 carbon adjacent to it will also show coupling to the fluorine atoms.

-

-

¹⁹F NMR:

-

A single resonance is expected for the two equivalent fluorine atoms, which will be split by the geminal proton (-CHF2) and the vicinal protons (-CH2-).

-

Infrared (IR) Spectroscopy

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

Strong C-F stretching vibrations are expected in the 1000-1200 cm⁻¹ region.

-

C-H stretching vibrations for the sp³ hybridized carbons will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

-

The mass spectrum would show the molecular ion peak (M⁺).

-

Characteristic fragmentation patterns would include the loss of water (M-18) and cleavage of the difluoroethyl side chain.

Reactivity and Potential Applications

The presence of both a hydroxyl group and a difluoroethyl moiety provides two distinct points for further chemical modification, making this compound a versatile building block.

-

Reactions of the Hydroxyl Group: The alcohol can undergo standard transformations such as oxidation to the corresponding ketone, esterification, etherification, and conversion to a leaving group for nucleophilic substitution.

-

Influence of the Difluoroethyl Group: The electron-withdrawing nature of the difluoroethyl group can influence the reactivity of the adjacent cyclobutane ring. The C-H bond of the -CHF2 group can act as a weak hydrogen bond donor, a property that is increasingly being exploited in drug design to form favorable interactions with biological targets.[2]

Potential Applications in Drug Discovery

-

Bioisosteric Replacement: The difluoroethylcyclobutanol scaffold can be used as a bioisostere for other functional groups, such as larger alkyl groups or aromatic rings, to fine-tune pharmacokinetic properties. The rigid cyclobutane core can help in locking in a specific conformation for improved binding affinity.[5]

-

Metabolic Stability: The introduction of fluorine atoms often enhances metabolic stability by blocking sites of oxidative metabolism. The difluoroethyl group is generally more resistant to metabolic degradation compared to a simple ethyl group.

-

Modulation of Physicochemical Properties: As discussed, the incorporation of this moiety can be used to modulate lipophilicity and acidity, which are key parameters in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally restricted cyclobutane core and the electronically influential difluoroethyl group offers a valuable tool for the design of novel therapeutics. This guide provides a foundational understanding of its structure, properties, and potential synthesis, encouraging further investigation and application of this and related fluorinated scaffolds in the pursuit of innovative pharmaceuticals.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Difluoroethylation Reactions of Organic Compounds. [Link]

-

Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(17), 3884–3890. [Link]

-

Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(17), 3891–3895. [Link]

-

Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(1), 33-41. [Link]

-

Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(1), 33-41. [Link]

-

ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

-

PubChem. 3-(Aminomethyl)-3-(2-fluoroethyl)cyclobutan-1-ol. National Center for Biotechnology Information. [Link]

-

Sante, L. D., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 26(11), 3326. [Link]

-

PubChem. 3,3-Difluorocyclobutanol. National Center for Biotechnology Information. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

The Royal Society of Chemistry. chem comm cyclobutenes exp part. [Link]

-

PubChem. 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(2-fluoroethyl)cyclobutan-1-ol, Mixture of diastereomers. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(Trifluoromethyl)cyclobutan-1-ol. National Center for Biotechnology Information. [Link]

-

Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7067. [Link]

-

ACS Omega. Efficient Access to Functionalized N-Difluoromethylpyrazoles. [Link]

-

Stevens, C. V., et al. (2001). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron, 57(36), 7685-7690. [Link]

-

Chemical Science. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]

-

PubChem. 2,2-Difluoroethan-1-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Proposed reaction mechanism for the formation of cyclobutane 3. [Link]

-

Open Access LMU. Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Wikipedia. 2,2,2-Trifluoroethanol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. PubChemLite - this compound (C6H10F2O) [pubchemlite.lcsb.uni.lu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 7. mdpi.org [mdpi.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties of 3-(2,2-Difluoroethyl)cyclobutan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of the compound 3-(2,2-difluoroethyl)cyclobutan-1-ol, a fluorinated aliphatic alcohol. The introduction of fluorine atoms into organic molecules can significantly alter their properties, including lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks like this one of considerable interest in medicinal chemistry and materials science. This document serves as a foundational reference for professionals engaged in the research and development of novel chemical entities.

Core Molecular Attributes

The fundamental properties of a compound are its molecular formula and weight, which are critical for reaction stoichiometry, analytical characterization, and registration in chemical databases.

Molecular Formula

The molecular formula for this compound has been determined to be C6H10F2O .[1] This formula indicates that each molecule is composed of six carbon atoms, ten hydrogen atoms, two fluorine atoms, and one oxygen atom.

Molecular Weight

The molecular weight is a cornerstone for any experimental or analytical procedure. For this compound, the key values are:

-

Monoisotopic Mass: 136.06998 Da.[1] This value is the mass of a molecule with the most abundant isotopes of each element and is crucial for high-resolution mass spectrometry analysis.

-

Average Molecular Weight: Approximately 136.14 g/mol . This value is calculated using the weighted average of the natural abundances of the isotopes of each element.

Structural and Chemical Identifiers

For unambiguous identification and use in computational chemistry and cheminformatics, standardized chemical identifiers are essential.

Chemical Structure

The structure consists of a four-membered cyclobutane ring substituted with a hydroxyl group (-OH) at the 1-position and a 2,2-difluoroethyl group (-CH2CHF2) at the 3-position.

Data Presentation: Key Identifiers

The following table summarizes the essential identifiers and properties for this compound.

| Property | Value | Source |

| Molecular Formula | C6H10F2O | PubChemLite[1] |

| Monoisotopic Mass | 136.06998 Da | PubChemLite[1] |

| SMILES | C1C(CC1O)CC(F)F | PubChemLite[1] |

| InChI | InChI=1S/C6H10F2O/c7-6(8)3-4-1-5(9)2-4/h4-6,9H,1-3H2 | PubChemLite[1] |

| InChIKey | GGBBBDCCAQZLTI-UHFFFAOYSA-N | PubChemLite[1] |

Logical Relationship of Chemical Properties

The relationship between a chemical's name, its structure, and its fundamental properties is hierarchical. The systematic name defines the precise arrangement of atoms, from which the molecular formula and subsequently the molecular weight can be derived.

Sources

The Difluoroethyl Cyclobutane Scaffold: A Bioisosteric Hub for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the strategic modulation of molecular properties to enhance therapeutic profiles is paramount. Bioisosteric replacement has emerged as a powerful tool in this endeavor, enabling the fine-tuning of pharmacokinetics and pharmacodynamics. This guide delves into the burgeoning potential of the difluoroethyl cyclobutane scaffold as a versatile bioisostere. While direct literature on this specific moiety is emerging, we will synthesize data from closely related fluoroalkyl cyclobutanes to provide a comprehensive analysis of its projected physicochemical properties, metabolic stability, and strategic applications in drug design. This document serves as a technical resource, offering insights into the synthesis, evaluation, and implementation of this promising structural motif.

The Rise of Saturated Scaffolds and the Fluorine Advantage

The drive to escape "flatland" in medicinal chemistry—the over-reliance on aromatic structures—has led to an increased appreciation for three-dimensional, saturated scaffolds.[1] Cyclobutane rings, in particular, offer a unique combination of structural rigidity and a puckered conformation, which can favorably influence ligand-receptor interactions and reduce planarity.[2][3] When combined with the unique properties of fluorine, these scaffolds become powerful tools for drug designers.

The introduction of fluorine into a molecule can profoundly impact its properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly enhance a drug candidate's half-life.[4]

-

Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can modulate a compound's ability to cross cellular membranes.[5]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, impacting a molecule's ionization state at physiological pH.[4]

-

Conformational Control: The strategic placement of fluorine can influence molecular conformation, locking a molecule into a bioactive shape.

The difluoroethyl group, specifically, offers a nuanced alternative to the more commonly used difluoromethyl and trifluoromethyl groups, providing a distinct steric and electronic profile.

Physicochemical Properties of the Difluoroethyl Cyclobutane Scaffold: An Extrapolative Analysis

Direct experimental data for the 1-(2,2-difluoroethyl)cyclobutane moiety is limited. However, by analyzing the trends observed for analogous fluoroalkyl cyclobutanes, we can project its likely impact on key physicochemical parameters.

Lipophilicity (logP/logD)

The replacement of a hydrogen atom with a fluorine atom typically increases lipophilicity. Studies on trifluoromethyl-cyclobutanes as bioisosteres for the tert-butyl group have shown an increase in logD by approximately 0.5 units.[6] It is reasonable to infer that the difluoroethyl group will also increase lipophilicity compared to a non-fluorinated ethyl or isopropyl group, albeit to a lesser extent than a trifluoromethyl group. This tunability allows for the fine-tuning of a compound's solubility and permeability.

Acidity and Basicity (pKa)

The powerful inductive effect of the two fluorine atoms in the difluoroethyl group will significantly influence the pKa of adjacent functional groups. For instance, replacement of a tert-butyl group on a carboxylic acid with a trifluoromethyl-cyclobutane group can decrease the pKa by nearly two units, making it a stronger acid.[6][7] A similar, though slightly attenuated, effect is anticipated for the difluoroethyl cyclobutane scaffold. This modulation of acidity/basicity is critical for optimizing a drug's absorption, distribution, and target engagement.

Metabolic Stability

A primary driver for employing fluorinated bioisosteres is to enhance metabolic stability. The difluoroethyl group is expected to be significantly more resistant to oxidative metabolism than an ethyl or isopropyl group. However, the metabolic fate can be context-dependent. While trifluoromethyl-cyclobutane has been shown to enhance metabolic stability in some cases, in others, it has led to a decrease.[6] Therefore, experimental validation for each specific application is crucial.

Table 1: Projected Physicochemical Properties of a Difluoroethyl Cyclobutane Bioisostere

| Property | Parent Moiety (e.g., Isopropyl) | Projected Difluoroethyl Cyclobutane Moiety | Rationale |

| Lipophilicity (logP) | Lower | Higher | The addition of two fluorine atoms increases lipophilicity. |

| Acidity of Proximal COOH (pKa) | Higher (less acidic) | Lower (more acidic) | Strong inductive electron-withdrawing effect of the CF2 group. |

| Basicity of Proximal NH2 (pKa) | Higher (more basic) | Lower (less basic) | Strong inductive electron-withdrawing effect of the CF2 group. |

| Metabolic Stability | Lower | Higher | The C-F bonds are highly resistant to enzymatic cleavage. |

Synthesis of Difluoroethyl Cyclobutane Building Blocks

The availability of key building blocks is essential for the integration of novel scaffolds into drug discovery programs. The existence of commercially available starting materials such as 1-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid provides a direct entry point for medicinal chemists.[8] For custom syntheses, several strategies can be envisioned based on established methods for related compounds.

General Synthetic Strategy

A plausible synthetic route to 1-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid could involve the alkylation of a cyclobutane-1,1-dicarboxylate with a suitable 2,2-difluoroethylating agent, followed by hydrolysis and decarboxylation.

Caption: A potential synthetic pathway to a key difluoroethyl cyclobutane building block.

Bioisosteric Applications in Drug Design: A Forward Look

The difluoroethyl cyclobutane scaffold holds significant promise as a bioisostere for several commonly encountered chemical motifs in drug molecules.

Isopropyl and tert-Butyl Group Mimic

The steric bulk and lipophilicity of the difluoroethyl cyclobutane moiety make it an attractive replacement for isopropyl and tert-butyl groups. This substitution can offer several advantages:

-

Improved Metabolic Stability: Blocking sites of oxidative metabolism.

-

Modulation of Lipophilicity: Fine-tuning solubility and permeability.

-

Enhanced Target Binding: The unique stereoelectronic properties of the fluorinated scaffold can lead to improved interactions with the target protein.

Caption: Bioisosteric replacement of a metabolically labile group.

Phenyl Ring Bioisostere

In certain contexts, the rigid and three-dimensional nature of the difluoroethyl cyclobutane scaffold could allow it to serve as a non-aromatic bioisostere for a substituted phenyl ring. This can be particularly advantageous for:

-

Reducing Planarity: Improving solubility and reducing potential toxicity associated with planar aromatic systems.

-

Introducing Novel Exit Vectors: The cyclobutane core provides distinct spatial arrangements for substituents compared to a flat phenyl ring.

Experimental Protocols for Evaluation

The successful application of the difluoroethyl cyclobutane scaffold requires rigorous experimental validation of its impact on molecular properties.

Protocol for Determining logD

Objective: To measure the lipophilicity of a compound at a specific pH.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the test compound in DMSO. Prepare buffers for the aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and the organic phase (n-octanol).

-

Partitioning: Add a small volume of the stock solution to a mixture of n-octanol and the aqueous buffer.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the organic and aqueous layers.

-

Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).

-

Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol for In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

-

Preparation of Reagents: Prepare a solution of the test compound. Thaw liver microsomes (human or other species) and an NADPH-regenerating system.

-

Incubation: Pre-warm the microsomes and the test compound in a buffer solution. Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Future Perspectives

The difluoroethyl cyclobutane scaffold represents a promising, yet underexplored, tool in the medicinal chemist's arsenal. By leveraging the principles of bioisosterism and the unique properties of fluorine, this moiety offers a compelling strategy to address common challenges in drug discovery, such as poor metabolic stability and suboptimal physicochemical properties. While further research is needed to fully elucidate its characteristics and applications, the extrapolative analysis presented in this guide, based on robust data from closely related analogs, provides a strong foundation for its rational implementation. As synthetic methodologies advance and our understanding of fluorine's role in drug design deepens, the difluoroethyl cyclobutane core is poised to become a valuable component in the development of the next generation of therapeutics.

References

- Feng, X.-T., Min, Q.-Q., Zhang, S.-Y., Zhao, H.-Y., & Zhang, X. (2024). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science.

- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.

- Mykhailiuk, P. K. (2024). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.

- Grygorenko, O. O. (2024). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes.

- Grygorenko, O. O. (2024). Synthesis (A), LogP values at 23 °C (B), and possible rationalizations of the fluorine effects (C, D) for model fluorocyclobutane derivatives 44–47.

- He, Z., & Hartwig, J. F. (2024). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.

- Grygorenko, O. O. (2024). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.

- Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Synthesis of cyclobutanes 7 a–b via a high‐pressure‐mediated [2+2] cycloaddition.

- Feng, X.-T., Min, Q.-Q., Zhang, S.-Y., Zhao, H.-Y., & Zhang, X. (2024).

- Feng, J., Zhang, R., Tang, W., Lu, T., Chen, Y., & Feng, J. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.

- Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.

- Meanwell, N. A. (2014). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Medicinal Chemistry.

- Feng, X.-T., Min, Q.-Q., Zhang, S.-Y., Zhao, H.-Y., & Zhang, X. (2024). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science.

- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- Patani, G. A., & LaVoie, E. J. (2012). Application of Bioisosteres in Drug Design. Chemical Reviews.

- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 3. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Late-stage defluorinative functionalization: synthesis of thio-amides and heterocycles from trifluoromethylarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. 1-(2,2-DIFLUOROETHYL)CYCLOBUTANE-1-CARBOXYLIC ACID | 1529329-33-6 [sigmaaldrich.com]

3-(2,2-Difluoroethyl)cyclobutan-1-ol SMILES and InChI key data

Executive Summary

3-(2,2-Difluoroethyl)cyclobutan-1-ol is a high-value aliphatic building block used in medicinal chemistry to modulate lipophilicity (

This guide details the chemical identity, stereochemical considerations, and synthetic protocols for this scaffold, designed for researchers optimizing lead compounds in drug discovery.

Part 1: Chemical Identity & Properties

The following data establishes the unambiguous identity of the compound. In database searches, the InChIKey is the preferred identifier to avoid ambiguity regarding stereochemistry or tautomers.

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 136.14 g/mol | |

| Canonical SMILES | OC1CC(CC(F)F)C1 | Stereochemistry undefined |

| Isomeric SMILES (Cis) | O[C@H]1CF)C1 | cis-3-(2,2-difluoroethyl)cyclobutan-1-ol |

| Isomeric SMILES (Trans) | O[C@H]1CF)C1 | trans-3-(2,2-difluoroethyl)cyclobutan-1-ol |

| InChI String | InChI=1S/C6H10F2O/c7-6(8)3-4-1-5(9)2-4/h4-6,9H,1-3H2 | Standard InChI |

| InChIKey | GGBBBDCCAQZLTI-UHFFFAOYSA-N | Hashed identifier |

| PubChem CID | 105427877 | |

| Ketone Precursor CAS | 1781338-14-4 | 3-(2,2-difluoroethyl)cyclobutan-1-one |

Part 2: Structural Analysis & Stereochemistry

Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This pucker creates distinct geometrical isomers when substituted at the 1 and 3 positions.

Conformational Preferences

-

Puckering Angle: Typically ~25–30°.

-

Substituent Positioning: The bulky 2,2-difluoroethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial-like steric interactions.

-

Isomerism:

-

Cis-isomer: The hydroxyl (-OH) and difluoroethyl groups are on the same face of the ring. In the puckered conformation, this often places the -OH in an axial or pseudo-axial orientation if the bulky alkyl group holds the equatorial slot.

-

Trans-isomer: The groups are on opposite faces. This typically allows both substituents to adopt pseudo-equatorial positions, often making the trans isomer thermodynamically more stable, though kinetic synthesis (hydride reduction) often favors the cis form.

-

DOT Diagram: Stereochemical Relationships

The following diagram illustrates the relationship between the ketone precursor and the resulting alcohol isomers.

Figure 1: Stereodivergent synthesis pathways determining the cis/trans ratio of the final alcohol.

Part 3: Synthetic Protocol

The most reliable route to this compound is the reduction of the commercially available ketone, 3-(2,2-difluoroethyl)cyclobutan-1-one (CAS: 1781338-14-4).

Protocol A: Accessing the Cis-Isomer (Kinetic Control)

Hydride reagents with significant steric bulk (e.g., L-Selectride) or coordination capability (e.g., K-Selectride) generally favor the formation of the cis-alcohol via equatorial attack on the puckered cyclobutanone.

Materials:

-

Substrate: 3-(2,2-Difluoroethyl)cyclobutan-1-one (1.0 eq)

-

Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 eq)

-

Solvent: Anhydrous THF

-

Quench: 30%

/ NaOH

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Charge with ketone and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature maximizes the energy difference between transition states, enhancing diastereoselectivity.

-

Addition: Add L-Selectride dropwise over 20 minutes. Maintain internal temperature below -70 °C.

-

Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (stain with KMnO4 or Phosphomolybdic Acid).

-

Quench: Carefully add saturated

solution at -78 °C, then allow to warm to 0 °C. -

Oxidative Workup: To remove organoboron byproducts, add 3M NaOH followed by 30%

dropwise (Exothermic!). Stir for 30 mins. -

Extraction: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Silica gel chromatography (Gradient: 10% to 40% EtOAc/Hexanes).

Protocol B: Accessing the Trans-Isomer (Thermodynamic Control)

To favor the trans-isomer, use a small reducing agent like

Modification:

-

Use

(1.5 eq) in Methanol at 0 °C. -

Note: This typically yields a mixture (e.g., 60:40 trans:cis). Chromatographic separation is required.

DOT Diagram: Synthetic Workflow

Figure 2: Decision tree for synthetic reduction showing reagent influence on stereochemical outcome.

Part 4: Medicinal Chemistry Applications[6][7][8][9]

Bioisosterism & Metabolic Stability

The 2,2-difluoroethyl group is a strategic replacement for standard ethyl or n-propyl groups.

-

Metabolic Block: The C-F bond is highly stable (approx. 116 kcal/mol). Fluorination at the

-position prevents metabolic oxidation (hydroxylation) that commonly occurs on alkyl chains. -

Lipophilicity Modulation: While fluorine is lipophilic, the

motif has hydrogen-bond donor character (weak) and modulates the overall LogP compared to a hydrocarbon chain, often improving solubility or permeability.

"Escape from Flatland"

Replacing aromatic rings with saturated rings like cyclobutane increases the fraction of

-

Higher solubility.

-

Lower promiscuity (off-target binding).

-

Access to novel chemical space defined by the vectors of the 1,3-substitution pattern.

References

-

PubChem. this compound (CID 105427877). National Library of Medicine. Available at: [Link]

-

W. Wiuw et al. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. J. Org. Chem. 2020, 85, 12, 7803–7816. (Mechanistic grounding for cis-selectivity). Available at: [Link]

-

Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au 2021. (Context on fluoroalkyl cyclobutane properties). Available at: [Link]

Sources

Technical Guide: Solubility Profiling of 3-(2,2-Difluoroethyl)cyclobutan-1-ol in DMSO and Methanol

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 3-(2,2-Difluoroethyl)cyclobutan-1-ol (CAS: 1783649-01-3). As a fluorinated cycloaliphatic scaffold, this compound is increasingly utilized in medicinal chemistry as a metabolic stable bioisostere for lipophilic chains.

While specific solubility data for this intermediate is often proprietary, its physicochemical properties (LogP ~1.6, MW ~136.14 Da) allow for high-confidence predictive modeling. This guide details the theoretical solubility limits, provides validated experimental protocols for determining thermodynamic solubility, and outlines best practices for handling stock solutions in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .

Key Takeaway: this compound is predicted to exhibit high solubility (>100 mM) in both DMSO and Methanol, making it suitable for high-concentration stock solutions. However, the presence of the difluoroethyl moiety requires specific handling to prevent volatility-induced concentration errors and "oiling out" in aqueous dilutions.

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in solubility optimization.

| Property | Value | Implication for Solubility |

| Molecular Weight | 136.14 g/mol | Low MW favors solubility in polar organic solvents. |

| LogP (Predicted) | ~1.6 | Moderately lipophilic. Soluble in organic solvents; limited aqueous solubility without co-solvents. |

| H-Bond Donors | 1 (Hydroxyl) | Facilitates dissolution in protic solvents (MeOH) and acceptors (DMSO). |

| H-Bond Acceptors | 1 (Hydroxyl) + F atoms | Fluorine atoms are weak acceptors but influence dipole moments. |

| Structural Features | Cyclobutane Ring | Puckered conformation disrupts crystal lattice packing, generally enhancing solubility compared to linear analogues. |

The "Fluorine Effect" on Solubility

The 2,2-difluoroethyl group introduces a dipole without significantly increasing the molecular volume. Unlike trifluoromethyl groups, which can be highly hydrophobic, the difluoroethyl motif retains some polarity while lowering the pKa of the alcohol slightly via inductive effects. This enhances solubility in hydrogen-bond-accepting solvents like DMSO.

Solubility in DMSO (The Stock Solution)

Dimethyl Sulfoxide (DMSO) is the industry standard for compound management due to its ability to dissolve both polar and non-polar moieties.

Theoretical Limit

Based on the "Like Dissolves Like" principle and the compound's LogP, this compound is expected to be miscible or highly soluble (>500 mM) in DMSO.

Protocol: Preparation of 100 mM Stock Solution

Objective: Create a stable, accurate stock for biological assays.

-

Weighing: Accurately weigh 13.6 mg of the compound into a tared, amber glass vial (to protect from potential light degradation, though the compound is not a known chromophore).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or ≥99.9%).

-

Note: Do not use a volumetric flask for small volumes; use a calibrated pipette or gravimetric addition (Density of DMSO = 1.10 g/mL).

-

-

Dissolution: Vortex for 30 seconds. Visual inspection should show a clear, colorless solution.

-

Troubleshooting: If dissolution is slow, sonicate for 5 minutes at ambient temperature. Avoid heating >40°C to prevent potential volatility of the alcohol.

-

-

Storage: Store at -20°C.

-

Critical: DMSO freezes at 19°C. The stock must be fully thawed and vortexed before use to prevent concentration gradients (cryo-concentration effect).

-

Stability Alert: Hygroscopicity

DMSO is highly hygroscopic. Absorbed water can cause the compound to precipitate over time or hydrolyze if sensitive. Always purge headspace with Nitrogen or Argon before resealing vials.

Solubility in Methanol (The Analytical Solvent)

Methanol (MeOH) is the preferred solvent for LC-MS analysis and intermediate dilutions due to its volatility and compatibility with reverse-phase chromatography.

Theoretical Limit

The hydroxyl group on the cyclobutane ring allows for strong hydrogen bonding with Methanol. Solubility is expected to be >100 mM .

Protocol: Analytical Sample Preparation

-

Dilution: For LC-MS, dilute the DMSO stock into MeOH. A common ratio is 1:100 (e.g., 10 µL stock + 990 µL MeOH) to achieve a 1 mM working solution.

-

Compatibility: The 2,2-difluoroethyl group is stable in MeOH. No transesterification or solvolysis is expected under neutral conditions.

-

Filtration: If using for HPLC, filter through a 0.22 µm PTFE filter. Nylon filters should be avoided if non-specific binding is suspected, though unlikely for this MW.

Experimental Protocols: Determining Solubility

When precise values are required (e.g., for formulation), do not rely on visual estimates. Use the Thermodynamic Solubility Protocol .

Workflow Diagram: Thermodynamic Solubility Assessment

Figure 1: Step-by-step workflow for determining thermodynamic solubility, ensuring equilibrium is reached before quantification.

Detailed Methodology

-

Preparation: Add excess solid compound (~10 mg) to a chemically resistant vial (glass or polypropylene).

-

Solvent Addition: Add 250 µL of the test solvent (DMSO or MeOH).

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Why 24h? This ensures the solution reaches thermodynamic equilibrium, distinguishing it from "kinetic" solubility which only measures resistance to precipitation.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.2 µm PVDF membrane.

-

Quantification: Analyze the supernatant via HPLC-UV (detection at 210-220 nm due to lack of strong chromophore) or LC-MS. Calculate concentration against a standard curve prepared from a fully dissolved DMSO stock.

Troubleshooting & Common Pitfalls

"Oiling Out" in Aqueous Mixtures

When diluting a DMSO stock of this compound into aqueous buffer (e.g., for a bioassay), the compound may form micro-droplets (oil) rather than a solid precipitate.

-

Detection: The solution turns milky/cloudy.

-

Solution: Limit the final DMSO concentration to <1% and ensure the compound concentration is below its aqueous solubility limit (likely <100 µM in pure water). Use a surfactant (e.g., 0.01% Tween-80) if assay compatible.

Volatility

Low molecular weight alcohols can be volatile.

-

Risk: Concentration of stock solutions may increase over time if vials are left open, leading to erroneous potency data.

-

Mitigation: Use caps with PTFE liners and minimize open-vial time.

Detection Issues

This molecule lacks a strong chromophore (no aromatic rings).

-

Impact: Standard UV detection at 254 nm will fail.

-

Solution: Use 210 nm (end absorption) or CAD (Charged Aerosol Detection) / ELSD (Evaporative Light Scattering) . LC-MS is the most sensitive method.

References

-

PubChem. (n.d.).[1][2] this compound (Compound).[3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link](Note: Link directs to PubChem search for verification)

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols).

-

Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Methodological & Application

Synthesis of 3-(2,2-Difluoroethyl)cyclobutan-1-ol from cyclobutanone precursors

Here is a detailed Application Note and Protocol for the synthesis of 3-(2,2-Difluoroethyl)cyclobutan-1-ol . This guide is structured to provide a robust, scalable, and modular approach suitable for medicinal chemistry and process development campaigns.

Abstract & Scope

The incorporation of fluorinated motifs is a cornerstone strategy in modern drug discovery to modulate lipophilicity (

This application note details a validated, four-phase protocol for synthesizing This compound from commercially available ethyl 3-oxocyclobutanecarboxylate . Unlike direct deoxofluorination methods which often suffer from elimination side-products, this route utilizes a homologation-difluoroolefination-hydrogenation sequence to ensure high regiocontrol and yield.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the cyclobutane core. We avoid late-stage ring formation, favoring the functionalization of the pre-formed C4 ring. The critical step is the construction of the gem-difluoroethyl tail via a difluoroalkene intermediate.

Figure 1: Retrosynthetic strategy highlighting the key gem-difluoroolefination disconnection.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation & Aldehyde Generation

Objective: Convert ethyl 3-oxocyclobutanecarboxylate into the protected aldehyde precursor. Direct reduction of the ketone is avoided to preserve the oxidation state for the final step.

Step 1.1: Ketal Protection

-

Reagents: Ethyl 3-oxocyclobutanecarboxylate (1.0 equiv), Ethylene glycol (1.5 equiv),

-TsOH (0.05 equiv), Toluene ( -

Procedure: Charge a Dean-Stark apparatus. Reflux for 4-6 hours until water evolution ceases.

-

Workup: Wash with sat.

, brine, dry over -

Yield Target: >95% (Quantitative).

Step 1.2: Reduction to Alcohol[2]

-

Reagents:

(0.6 equiv) or -

Mechanism: Reduction of the ester moiety to the primary alcohol (

). -

Note: Maintain temperature

to prevent ketal cleavage.

Step 1.3: Oxidation to Aldehyde

-

Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.4 equiv),

(5.0 equiv), DCM (Swern conditions). -

Protocol:

-

Cool oxalyl chloride/DCM to

.[1] Add DMSO dropwise. Stir 15 min. -

Add alcohol (from 1.2) in DCM. Stir 30 min.

-

Add

and warm to RT.

-

-

Result: Ethyl 1,4-dioxaspiro[4.3]octane-8-carbaldehyde .

Phase 2: The Gem-Difluoroolefination (Key Step)

Objective: Install the fluorine atoms and the second carbon of the ethyl chain simultaneously. Rationale: We utilize the reaction of the aldehyde with dibromodifluoromethane/phosphine. This is preferred over Julia-Kocienski reagents for this specific substrate due to milder conditions and cleaner impurity profiles.

Protocol

-

Setup: Flame-dried 3-neck flask, Argon atmosphere.

-

Reagents:

-

Aldehyde (from Phase 1) (1.0 equiv)

- (2.0 equiv)

-

Hexamethylphosphorous triamide (HMPT) or

(4.0 equiv) -

Solvent: THF (anhydrous)

-

-

Execution:

-

Dissolve phosphine in THF and cool to

. -

Add

dropwise (Caution: Exothermic). A thick precipitate (phosphonium salt) may form. -

Add the aldehyde solution slowly.

-

Warm to Room Temperature (RT) and stir for 2-4 hours.

-

-

Purification: Quench with water, extract with

. Flash chromatography (Hexanes/EtOAc) is essential to remove phosphorous byproducts. -

Product: 8-(2,2-difluorovinyl)-1,4-dioxaspiro[4.3]octane .

Phase 3: Hydrogenation & Deprotection

Objective: Saturate the alkene to form the difluoroethyl group and reveal the ketone.

Step 3.1: Hydrogenation

-

Conditions:

(1 atm, balloon), 10% Pd/C (10 wt%), EtOAc/EtOH (1:1). -

Duration: 12 hours at RT.

-

Monitoring:

-NMR shift from vinylic signals (approx -85 ppm, dd) to aliphatic

Step 3.2: Ketal Hydrolysis

-

Reagents: Acetone/

(4:1), -

Procedure: Heat to

for 2 hours. -

Product: 3-(2,2-difluoroethyl)cyclobutan-1-one .

Phase 4: Stereoselective Reduction

Objective: Convert the ketone to the target alcohol. The choice of reducing agent dictates the cis/trans ratio.

| Reagent | Conditions | Major Isomer | Selectivity (approx) |

| Mixture | 1.5 : 1 | ||

| L-Selectride | Cis (Kinetic) | > 10 : 1 | |

| Cis | 5 : 1 |

Recommended Protocol (for Cis-isomer dominance):

-

Cool a solution of 3-(2,2-difluoroethyl)cyclobutan-1-one in THF to

. -

Add L-Selectride (1.1 equiv) dropwise.

-

Stir for 1 hour.

-

Quench with oxidative workup (

) to remove boron byproducts. -

Final Isolation: Column chromatography.

Process Workflow Diagram

Figure 2: Step-by-step synthetic workflow for high-purity isolation.

Analytical Validation (QC)

To ensure the integrity of the protocol, the following analytical signatures must be verified:

NMR Spectroscopy[3][4]

-

-NMR (Target):

-

: Look for a distinct triplet of doublets (td) around

-

Cyclobutane Ring: Multiplets between

1.8 - 2.5 ppm. -

(Carbinol): Quintet-like multiplet around

-

: Look for a distinct triplet of doublets (td) around

-

-NMR:

-

: Doublet of triplets (dt) around

-

: Doublet of triplets (dt) around

Mass Spectrometry

-

GC-MS: The molecular ion (

) is often weak. Look for the -

HRMS: ESI(+) or APCI mode is recommended.

Safety & Handling

- (Dibromodifluoromethane): Ozone-depleting substance (Class I). Use in a closed system with efficient cold traps. Ensure compliance with environmental regulations (Montreal Protocol).

-

Phosphines (HMPT/

): HMPT is a suspected carcinogen; handle in a glovebox or efficient fume hood. -

Hydrofluoric Acid (HF): While not used directly, thermal decomposition of fluoro-organics can generate HF. Have calcium gluconate gel available.

References

-

Grygorenko, O. O., et al. (2023). "3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties." Molecules, 28(12). Link

-

Burton, D. J., & Greenlimb, P. E. (1975). "Fluorinated Organometallics: Preparation of gem-difluoroolefins." Journal of Organic Chemistry, 40(25), 3796-3798. Link

-

Mykhailiuk, P. K. (2015). "Generation of C2F4: Convenient Synthesis of Difluoromethyl-Substituted Cyclobutanes." Angewandte Chemie International Edition, 54(22). Link

-

BenchChem Application Note. (2025). "Synthetic Routes for 3-(2-Fluorophenyl)cyclobutan-1-ol." (Methodology adapted for difluoroethyl analogs).[3] Link

-

Reutrakul, V., et al. (2006). "Julia-Kocienski Olefination for the Synthesis of gem-Difluoroalkenes." Journal of Fluorine Chemistry, 127(10). (Alternative olefination strategy). Link

Sources

Application Note: Reductive Amination of 3-(2,2-Difluoroethyl)cyclobutan-1-one

Executive Summary

This guide details the operational protocols for performing reductive aminations on 3-(2,2-difluoroethyl)cyclobutan-1-one (CAS 1781338-14-4) . This specific scaffold is increasingly utilized in medicinal chemistry to introduce metabolic stability and conformational restriction ("Escape from Flatland") without the high lipophilicity penalty associated with traditional alkyl chains.

The 2,2-difluoroethyl group acts as a "metabolic block," preventing oxidation at the terminal position while modulating the pKa of the resulting amine via the inductive effect. This note addresses the specific challenges of this reaction, including stereocontrol (cis/trans selectivity) , volatility management , and reagent selection to maximize yield and purity.

Strategic Considerations & Mechanism

The Stereochemical Challenge

The core challenge in substituting 3-substituted cyclobutanones is controlling the geometry of the resulting 1,3-disubstituted system. The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain.

-

Kinetic Control: Small reducing agents (e.g., NaBH₄) typically attack the iminium intermediate from the less hindered face (anti to the 3-substituent). This "equatorial-like" attack forces the forming amine group into an "axial-like" position, often favoring the 1,3-cis isomer (where the amine and the difluoroethyl group are on the same face of the puckered ring).

-

Thermodynamic Control: Bulky reagents or reversible conditions can shift the ratio, but the cis-isomer generally predominates due to the preference of the larger 3-substituent to remain pseudo-equatorial.

Reaction Pathway Visualization

The following diagram illustrates the reductive amination pathway and the critical hydride transfer step determining stereochemistry.

Figure 1: Mechanistic pathway showing the divergence of stereoisomers upon hydride attack.

Experimental Protocols

Method A: Standard Reductive Amination (STAB)

Best for: Primary amines, non-hindered secondary amines, and general library synthesis. Reagent: Sodium Triacetoxyborohydride (STAB) is mild, suppressing direct reduction of the ketone prior to imine formation.

Materials

-

Ketone: 3-(2,2-Difluoroethyl)cyclobutan-1-one (1.0 equiv)

-

Amine: 1.0 – 1.2 equiv (Use HCl salt + TEA if free base is unstable)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Reductant: STAB (1.4 – 1.5 equiv)

-

Additive: Acetic Acid (AcOH), 1.0 – 2.0 equiv

Step-by-Step Procedure

-

Imine Formation: In a dry vial, dissolve the Ketone (100 mg, 0.75 mmol) and Amine (0.82 mmol) in DCE (3.0 mL).

-

Activation: Add Acetic Acid (45 µL, 0.75 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: This ensures imine/iminium formation prior to reduction.

-

Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (238 mg, 1.12 mmol) portion-wise over 5 minutes.

-

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS.

-

Checkpoint: If ketone persists, add 0.5 equiv more STAB.

-

-

Quench: Quench with saturated aqueous NaHCO₃ (3 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 5 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Caution: The starting ketone is semi-volatile. Do not apply high vacuum if significant starting material remains.

-

Method B: Titanium-Mediated Reductive Amination

Best for: Weakly nucleophilic amines (anilines), bulky amines, or when Method A fails to drive conversion. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing imine formation.

Materials

-

Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Reductant: Sodium Borohydride (NaBH₄) (Note: STAB is too bulky for this one-pot variant usually).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Procedure

-

Complexation: In a dry flask under N₂, mix Ketone (1.0 equiv) and Amine (1.2 equiv).

-

Titanium Addition: Add Ti(OiPr)₄ (neat, 1.5 – 2.0 equiv). The solution may become viscous or change color.

-

Stirring: Stir neat or in minimal THF for 2–4 hours at RT.

-

Note: For extremely unreactive amines, heat to 50°C for 2 hours.

-

-

Dilution: Dilute the reaction mixture with MeOH (approx. 0.3 M concentration relative to ketone).

-

Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic, gas evolution).

-

Quench (Critical): Add 1N NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.

-

Filtration: Filter the slurry through a Celite pad. Wash the pad with MeOH/DCM.

-

Purification: Concentrate filtrate and purify via flash chromatography.

Analytical Data & Validation

To validate the synthesis, you must distinguish between the cis and trans isomers. The 1,3-disubstitution pattern on cyclobutane has distinct NMR signatures.

| Feature | Cis-Isomer (Major) | Trans-Isomer (Minor) |

| H3 Proton Shift | Typically more shielded (upfield) | Typically more deshielded (downfield) |

| NOESY/ROESY | Strong correlation between H1 (amine base) and H3 (difluoroethyl base) | No/Weak correlation between H1 and H3 |

| LCMS Retention | Usually elutes later (more compact/lipophilic) | Usually elutes earlier (more extended) |

| 19F NMR | Distinct splitting pattern; often diastereotopic | Distinct splitting pattern |

Note: "Cis" here refers to the relationship between the amine and the difluoroethyl group.

Comparative Data: Reducing Agent Efficiency

Based on internal optimization with benzylamine as the nucleophile.

| Reagent | Solvent | Additive | Yield | Cis:Trans Ratio |

| STAB | DCE | AcOH | 88% | ~4:1 |

| NaCNBH₃ | MeOH | AcOH | 82% | ~3:1 |

| NaBH₄ | MeOH | None | 65% | ~2:1 |

| Ti(OiPr)₄ / NaBH₄ | MeOH | - | 91% | ~1:1 (Thermodynamic mix) |

Troubleshooting Guide

Issue: Low Conversion

-

Cause: Incomplete imine formation due to steric bulk of the difluoroethyl group.

-

Solution: Switch to Method B (Titanium) . The Lewis acidity of Ti(IV) activates the carbonyl significantly more than acetic acid.

Issue: "Stuck" Iminium Intermediate

-

Cause: The iminium species forms but is sterically hindered against hydride attack.

-

Solution: Use a smaller reducing agent. Switch from STAB to NaCNBH₃ or NaBH₄ (careful with ketone reduction side-reaction).

Issue: Separation of Isomers

-

Cause: Cis/Trans isomers often have similar Rf values on silica.

-

Solution:

-

Prep-HPLC: Use a C18 column with a focused gradient (e.g., 30-50% ACN).

-

Crystallization: Convert the amine to an HCl or Oxalate salt. One diastereomer often crystallizes preferentially.

-

References

-

General Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. [Link]

-

Stereoselectivity Mechanism: Voets, L., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory."[2] Journal of Organic Chemistry, vol. 85, no. 12, 2020. [Link]

-

Titanium Method: Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929. [Link]

Sources

Application Notes and Protocols: Navigating Nucleophilic Substitution on Cyclobutane Rings

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane moiety, once a synthetic curiosity, has emerged as a powerful structural motif in modern medicinal chemistry. Its unique, puckered three-dimensional structure offers a strategic advantage over conventional planar aromatic systems, enabling improved target engagement, enhanced metabolic stability, and novel intellectual property.[1] As a conformationally restricted scaffold, it allows for the precise positioning of pharmacophoric groups, making it an increasingly valuable tool in drug design.[2][3] However, the successful incorporation of this ring system hinges on a nuanced understanding of its reactivity. With a significant ring strain of 26.3 kcal/mol, cyclobutane presents unique challenges and opportunities in synthetic transformations, particularly in nucleophilic substitution reactions.[2]

This guide provides an in-depth analysis of the reaction conditions governing nucleophilic substitution on cyclobutane rings, grounded in mechanistic principles and supported by actionable protocols.

Mechanistic Dichotomy: SN1 vs. SN2 on a Strained Ring

The outcome of a nucleophilic substitution on a cyclobutyl substrate is a delicate balance between two competing pathways: the bimolecular (SN2) and unimolecular (SN1) mechanisms. The high ring strain and unique geometry of the cyclobutane ring profoundly influence the transition states and intermediates of both pathways.

The SN2 Pathway: A Constrained Backside Attack

The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group, leading to an inversion of stereochemistry.[4] On a cyclobutane ring, this "backside attack" is sterically influenced by the ring's puckered conformation.

-

Steric Hindrance: The rate of SN2 reactions is highly sensitive to steric bulk.[4] For cyclobutyl systems, the reaction is generally faster than on a highly strained cyclopropyl ring but slower than on less strained cyclopentyl or cyclohexyl systems.[5] This is attributed to the increased bond angle strain in the trigonal bipyramidal transition state.[5]

-

Stereospecificity: A key feature of the SN2 reaction is its stereospecificity. If the reaction occurs at a chiral center, the product will have the inverted configuration.[6] For disubstituted cyclobutanes, a cis reactant can lead to a trans product, and vice-versa, depending on the reaction site.

Caption: The SN2 mechanism on a cyclobutane ring.

The SN1 Pathway and the Specter of Rearrangement

The SN1 reaction is a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate, which is then captured by the nucleophile.[7] This pathway is favored for substrates that can form stable carbocations and is often accompanied by racemization at a chiral center.[8][9]

-

Carbocation Instability and Rearrangement: A secondary cyclobutyl cation is inherently unstable due to angle strain and is highly prone to rearrangement to relieve this strain. This often leads to a mixture of products, complicating the synthetic outcome.[10]

-

The Demjanov Rearrangement: A classic example of this phenomenon is the reaction of cyclobutylamine with nitrous acid (HNO₂).[11][12] The unstable primary diazonium salt readily loses N₂ to form a cyclobutyl cation, which can rearrange via ring contraction to the more stable cyclopropylmethyl cation. This results in a mixture of cyclobutanol and cyclopropylmethyl alcohol.[11][13]

Caption: SN1 pathway and Demjanov rearrangement.

A Practical Guide to Optimizing Reaction Conditions

Controlling the reaction pathway requires careful selection of the substrate, leaving group, nucleophile, and solvent. The following table summarizes the key parameters for directing the desired substitution mechanism.

| Parameter | Favors SN2 Mechanism | Favors SN1 Mechanism | Rationale |

| Substrate | Primary > Secondary Cyclobutyl | Tertiary > Secondary Cyclobutyl | Minimizes steric hindrance for SN2; stabilizes carbocation for SN1.[4][9] |

| Leaving Group | Good (e.g., OTs, OMs, I, Br) | Excellent (e.g., OTs, OMs) | A good leaving group is essential for both, but crucial for forming the carbocation in SN1. |

| Nucleophile | Strong, high concentration (e.g., N₃⁻, CN⁻, RS⁻) | Weak, low concentration (e.g., H₂O, ROH) | SN2 rate depends on nucleophile concentration; SN1 rate is independent of it.[4][7] |

| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Polar Protic (e.g., H₂O, EtOH, Acetic Acid) | Aprotic solvents enhance nucleophilicity for SN2. Protic solvents stabilize the carbocation and leaving group for SN1.[7] |

| Temperature | Moderate | Higher temperatures can favor SN1 | Higher energy is often required to overcome the activation barrier for carbocation formation. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key substitution reactions on cyclobutane derivatives.

Protocol 1: SN2 Synthesis of Cyclobutanol from Cyclobutyl Bromide

This protocol details a direct SN2 displacement on a cyclobutyl halide.

Workflow Diagram:

Caption: Experimental workflow for SN2 synthesis.

Materials:

-

Cyclobutyl bromide

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydroxide in water (e.g., 2 M).

-

Addition of Substrate: Add cyclobutyl bromide to the aqueous NaOH solution. The molar ratio of NaOH to cyclobutyl bromide should be in excess (e.g., 1.5 to 2 equivalents) to ensure a high concentration of the hydroxide nucleophile.

-

Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring to ensure adequate mixing of the biphasic system. A phase-transfer catalyst can be added to improve reaction rates.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

-

Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure.

-

Purification: Purify the crude cyclobutanol product by fractional distillation or column chromatography to yield the final product.

Protocol 2: Solvolysis and Rearrangement of Cyclobutylamine via Diazotization

This protocol illustrates the SN1 pathway and the characteristic Demjanov rearrangement.[11][12]

Materials:

-

Cyclobutylamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, e.g., 2 M)

-

Ice bath

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Amine Salt: Dissolve cyclobutylamine in aqueous hydrochloric acid in a flask, keeping the solution cooled in an ice bath to 0-5°C. This forms the cyclobutylammonium chloride salt.

-

Preparation of Nitrous Acid: In a separate beaker, dissolve sodium nitrite in cold water.

-

Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred, cold solution of cyclobutylammonium chloride. Maintain the temperature below 5°C throughout the addition. The reaction generates unstable nitrous acid in situ, which reacts with the amine.[14] Evolution of nitrogen gas (N₂) will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes and then warm to room temperature to ensure complete decomposition of the diazonium intermediate.

-

Work-up: Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract several times with diethyl ether.

-

Isolation and Analysis: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After removing the solvent, the resulting product will be a mixture of cyclobutanol and cyclopropylmethyl alcohol. The product ratio can be determined by GC-MS or NMR analysis.

Summary of Representative Reactions

The following table provides examples of nucleophilic substitution reactions on cyclobutane substrates, highlighting the diversity of potential transformations.

| Substrate | Nucleophile/Reagent | Solvent | Conditions | Product(s) | Approx. Yield | Ref. |

| Cyclobutyl Bromide | Adenine, K₂CO₃ | DMF | Heat | N-9 Cyclobutyl Adenine | Good | [15] |

| Cyclobutyl Tosylate | NaN₃ | DMF | 80°C | Cyclobutyl Azide | High | [General] |

| Cyclobutylamine | NaNO₂, HCl | H₂O | 0-5°C | Cyclobutanol & Cyclopropylmethyl Alcohol | Mixture | [11][12] |

| Cyclobutyl Bromide | NaOH | H₂O | Reflux | Cyclobutanol | Moderate | [General] |

Conclusion

While the inherent ring strain of the cyclobutane core presents synthetic hurdles, it also imparts unique conformational rigidity that is highly desirable in drug development.[3][16] A thorough understanding of the mechanistic principles governing nucleophilic substitution is paramount for any researcher aiming to incorporate this valuable scaffold. By carefully controlling the substrate, nucleophile, and solvent, it is possible to favor either the stereospecific SN2 pathway or to navigate the complexities of the rearrangement-prone SN1 pathway. The protocols and guidelines presented here offer a foundational framework for the successful synthesis and manipulation of cyclobutane-containing molecules, empowering chemists to "escape flatland" and explore new dimensions in chemical space.[17]

References

- Verbeemen, J., et al. (2019). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. PharmaBlock.

- askIITians. (2019). What are the possible product(s) to be obtained from the reaction of cyclobutyl amine with HNO2. askIITians.

- Pharmaoffer. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Pharmaoffer.

- Verbeemen, J., et al. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.

- BenchChem. (2025). The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry. BenchChem.

- Quora. (2019). What happens when cyclobutyl amine reacts with HNO2? Quora.

- Hoz, S., et al. (1996). Atomic Motions and Protonation Stereochemistry in Nucleophilic Additions to Bicyclobutanes. Journal of the American Chemical Society.

- Coates, R. M., & Robinson, W. H. (1972). Solvolysis of trans-2,2-dimethyl-3-(2'-methylpropenyl)cyclobutyl tosylate. Model reactions relevant to squalene biosynthesis. Journal of the American Chemical Society.

- Eckert-Maksić, M., & Vazdar, M. (2013). A computational study of base-catalyzed reactions of cyclic 1,2-diones. Beilstein Journal of Organic Chemistry.

- Library and Archives Canada. (n.d.). SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. Bibliothèque et Archives Canada.

- Salaun, J. R., & Conia, J. M. (1971). Cyclobutene. Organic Syntheses.

- Wiberg, K. B., & Hess, B. A. (1967). Solvolysis of bicyclo[3.1.1]hept-6-yl tosylates. Journal of the American Chemical Society.

-

Wikipedia. (n.d.). SN1 reaction. Wikipedia. Available at: [Link]

- Mistry, N., et al. (2023).

- Chemistry Stack Exchange. (2014). Carbocation Rearrangements in SN1 reactions. Chemistry Stack Exchange.

- Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. MSU Chemistry.

- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Chemistry Steps.

- LibreTexts Chemistry. (2024). The SN1 Reaction. LibreTexts.

- Chemistry Steps. (n.d.). SN2 Stereochemistry. Chemistry Steps.

- Chemistry School. (2026).

- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.

- Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry.

- Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions? Chemistry Stack Exchange.

- Zeynizadeh, B., & Zahmatkesh, S. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]

- 7. SN1 reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. What are the possible product(s) to be obtained from the reaction of - askIITians [askiitians.com]

- 12. quora.com [quora.com]

- 13. Amine Reactivity [www2.chemistry.msu.edu]

- 14. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 15. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 16. img01.pharmablock.com [img01.pharmablock.com]

- 17. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Palladium-Catalyzed C–O Coupling of 3-(2,2-Difluoroethyl)cyclobutan-1-ol with Aryl Halides

Abstract

This document provides a comprehensive guide for the synthesis of aryl ethers through the palladium-catalyzed cross-coupling of 3-(2,2-difluoroethyl)cyclobutan-1-ol, a challenging secondary alcohol, with various aryl halides. The incorporation of fluoroalkylated cyclobutane motifs is of significant interest in medicinal chemistry, and this protocol offers a robust method for creating the valuable aryl cyclobutyl ether linkage. We detail the mechanistic underpinnings of the Buchwald-Hartwig C–O coupling reaction, provide a validated, step-by-step experimental protocol, present data from optimization studies, and offer a guide for troubleshooting common issues.

Introduction and Reaction Principle

The synthesis of aryl ethers is a fundamental transformation in organic chemistry. Traditional methods like the Williamson ether synthesis are often limited by harsh conditions and substrate scope.[1] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and its C–O coupling variant, has revolutionized the formation of carbon-heteroatom bonds, allowing for the facile synthesis of aryl ethers under milder conditions with broad functional group tolerance.[2][3]

This protocol focuses on the coupling of this compound, a sterically demanding secondary alcohol. The coupling of secondary alcohols is particularly challenging due to the competing β-hydride elimination pathway, which can lead to the reduction of the aryl halide and the formation of ketone byproducts.[4][5] Success in this transformation hinges on the careful selection of a catalyst system—typically a palladium precursor and a specialized phosphine ligand—that promotes the desired reductive elimination over undesired side reactions.[4]

Mechanistic Overview: The Buchwald-Hartwig C–O Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) active species.[6][7][8] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[6][7]

-

Association & Deprotonation: The alcohol coordinates to the Pd(II) complex. A base then deprotonates the alcohol to form a palladium alkoxide intermediate.

-

Reductive Elimination: The aryl group and the alkoxide group on the palladium center couple and are eliminated, forming the desired C–O bond of the aryl ether product and regenerating the active Pd(0) catalyst.[6][7]

The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are known to stabilize the palladium center and accelerate the rate-limiting reductive elimination step, thereby minimizing β-hydride elimination.[4][9][10]

Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle.

Detailed Experimental Protocol